1-tert-Butyl 4-(pentafluorophenyl) piperidine-1,4-dicarboxylate
Overview
Description
Scientific Research Applications
Structural Analysis and Molecular Packing
Research on similar structures to "1-tert-Butyl 4-(pentafluorophenyl) piperidine-1,4-dicarboxylate" highlights the significance of X-ray studies for understanding the molecular configuration and packing in crystals. These studies provide insights into how different substituents and modifications in the piperidine ring influence the overall molecular structure and its potential interactions in biological systems or materials (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).
Synthetic Routes and Intermediate Compounds
The synthesis of related compounds, such as tert-butyl 4-hydroxypiperidine-1-carboxylate derivatives, underscores the versatility of piperidine-based structures as intermediates for developing biologically active compounds, including nociceptin antagonists. These synthetic routes often involve multiple steps, including diastereoselective reductions and isomerization processes, showcasing the compound's role as a pivotal intermediate in medicinal chemistry (Jona, Shibata, Asai, Goto, Arai, Nakajima, Okamoto, Kawamoto, & Iwasawa, 2009).
Building Blocks for Luminescent Compounds
Derivatives of "this compound" serve as crucial building blocks in the synthesis of luminescent compounds. The incorporation of pentafluorophenyl groups into the molecular structure can significantly alter the photophysical properties of the resulting materials, making them suitable for applications in optoelectronic devices and sensors (Weber, Halama, Böhling, Brockhinke, Chrostowska, Darrigan, Dargelos, Stammler, & Neumann, 2013).
Fluorination Capabilities and Stability
The fluorination of alcohols, aldehydes, and ketones using derivatives of "this compound" demonstrates its utility in introducing fluorine atoms into organic molecules. This capability is crucial for the development of fluorinated pharmaceuticals and agrochemicals, where the presence of fluorine can significantly affect the biological activity and metabolic stability of the compounds (Umemoto, Singh, Xu, & Saito, 2010).
Carbon Dioxide Fixation
The application of "this compound" derivatives in carbon dioxide fixation offers a promising approach to capturing and utilizing CO2, a greenhouse gas, in chemical synthesis. This process exemplifies the potential of such compounds in environmental chemistry and sustainable development (Theuergarten, Schlösser, Schlüns, Freytag, Daniliuc, Jones, & Tamm, 2012).
Safety and Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation. It can be harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
1-O-tert-butyl 4-O-(2,3,4,5,6-pentafluorophenyl) piperidine-1,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F5NO4/c1-17(2,3)27-16(25)23-6-4-8(5-7-23)15(24)26-14-12(21)10(19)9(18)11(20)13(14)22/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKHOXJANSFRFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F5NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40471876 | |
Record name | 1-tert-Butyl 4-(pentafluorophenyl) piperidine-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40471876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
294885-28-2 | |
Record name | 1-tert-Butyl 4-(pentafluorophenyl) piperidine-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40471876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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